molecular formula CaCO3<br>CCaO3 B7801255 Calcium Carbonate CAS No. 72608-12-9

Calcium Carbonate

Cat. No.: B7801255
CAS No.: 72608-12-9
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Description

Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, most notably in limestone, marble, and chalk. It is also the main component of shells of marine organisms, snails, and eggshells . This compound is widely used in various industries, including construction, pharmaceuticals, and agriculture.

Mechanism of Action

Target of Action

Calcium carbonate primarily targets the stomach and the small intestine . It acts as an antacid, neutralizing hydrochloric acid in gastric secretions . It also serves as a calcium supplement, helping to prevent or decrease the rate of bone loss in osteoporosis .

Mode of Action

This compound is a basic compound that neutralizes hydrochloric acid in gastric secretions . This neutralization process increases the pH, which may inhibit the action of pepsin, an enzyme involved in protein digestion . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects . As a calcium supplement, it helps to treat calcium deficiency by supplying the body with the necessary calcium ions .

Biochemical Pathways

The bioprecipitation of this compound involves two main categories: autotrophic and heterotrophic pathways . In the autotrophic biosynthesis of this compound, processes such as methanogenesis, oxygenic photosynthesis, and anoxygenic photosynthesis are involved . This compound also naturally precipitates as a by-product of microbial metabolic activities .

Pharmacokinetics

This compound is converted to calcium chloride by gastric acid . Some of the calcium is absorbed from the intestines, but about 80% is converted to insoluble calcium salts such as the carbonate and stearate, and excreted in the feces . Maximal absorption occurs at doses of 500 mg or less taken with food .

Result of Action

The primary result of this compound’s action is the relief of heartburn and acid indigestion . By neutralizing stomach acid, it reduces the amount of acid in the stomach, providing symptomatic relief . As a calcium supplement, it increases calcium levels in the body, which is essential for bone health .

Action Environment

The action of this compound can be influenced by environmental factors. In general, carbonates like this compound go into solution in an acid solution and precipitate in a basic solution . Steps to mitigate global climate change may include extracting carbon dioxide from power plant flues and the atmosphere and storing it underground, initially as a dense gas in old mines and depleted oil reservoirs that would eventually turn into solid, stable this compound through chemical reactions .

Preparation Methods

Calcium carbonate can be prepared through several methods:

  • Synthetic Routes

      Precipitation Method: This involves the reaction of calcium hydroxide (slaked lime) with carbon dioxide to form this compound and water[ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

      Metathesis Reaction: This method involves the reaction of calcium chloride with sodium carbonate to produce this compound and sodium chloride[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

  • Industrial Production

Chemical Reactions Analysis

Calcium carbonate undergoes several types of chemical reactions:

Scientific Research Applications

Calcium carbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Calcium carbonate can be compared with other carbonate compounds such as:

  • Magnesium Carbonate (MgCO₃)

    • Similar to this compound, magnesium carbonate is used as an antacid and a magnesium supplement. it has different solubility properties and is less commonly used in industrial applications.
  • Sodium Carbonate (Na₂CO₃)

    • Known as soda ash, sodium carbonate is used in glass manufacturing, water treatment, and as a cleaning agent. It is more soluble in water compared to this compound.
  • Barium Carbonate (BaCO₃)

This compound’s unique properties, such as its low solubility in water and its ability to neutralize acids, make it a versatile and widely used compound in various fields.

Properties

IUPAC Name

calcium;carbonate
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InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ca+2]
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Molecular Formula

CaCO3, CCaO3
Record name CALCIUM CARBONATE
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DSSTOX Substance ID

DTXSID3036238
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Molecular Weight

100.09 g/mol
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Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001%
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Density

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Mechanism of Action

Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate).
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Impurities

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.
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Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

CAS No.

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3
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Record name Calcium carbonate
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URL https://www.cdc.gov/niosh-rtecs/EV922DE0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes)
Record name CALCIUM CARBONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM CARBONATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/220
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium carbonate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0090.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
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125 mL
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Na2HPO4
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125 mL
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Lanthanide chloride
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Synthesis routes and methods II

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
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Synthesis routes and methods III

Procedure details

An aqueous slurry of calcium carbonate was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (100 mmol) of calcium carbonate (Escalon #2300 (average particle size, 1.7 μm), available from Sankyo Seifun KK) and 90.0 g of water. An aqueous solution of 15.8 g (100 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 89.5 g of water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for one hour. The slurry was then filtered and the wet cake was thoroughly rinsed with water. The wet cake was subsequently dried at 200° C. for at least 12 hours, yielding a white powder of calcium phenylphosphonate. FIG. 4 shows a micrograph taken with a field-emission scanning electron microscope (SEM: JSM-7400F, manufactured by JEOL Ltd.) of the white powder of calcium phenylphosphonate thus obtained.
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10 g
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90 g
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15.8 g
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89.5 g
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Synthesis routes and methods IV

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium Carbonate
Reactant of Route 2
Calcium Carbonate
Reactant of Route 3
Calcium Carbonate
Reactant of Route 4
Calcium Carbonate
Reactant of Route 5
Calcium Carbonate
Reactant of Route 6
Calcium Carbonate
Customer
Q & A

Q1: What is the chemical formula and molecular weight of calcium carbonate?

A1: this compound has the chemical formula CaCO3 and a molecular weight of 100.09 g/mol.

Q2: What are the different polymorphs of this compound?

A2: this compound exists in three main anhydrous crystalline polymorphs: calcite (stable phase), aragonite (metastable phase), and vaterite (least stable phase). [] Each polymorph exhibits distinct properties influencing its applications. For instance, calcite is often favored for its stability, while vaterite, with its porous structure, is explored for drug delivery. []

Q3: How does the particle size of this compound affect its properties and uses?

A3: Particle size is critical in determining the functionality of CaCO3. Nanosized CaCO3 particles exhibit enhanced properties, leading to improvements in the mechanical and rheological properties of materials like PVC. [] In contrast, larger CaCO3 particles may lack the same level of interaction and impact. [] For example, in the food industry, surface-modified nanometer CaCO3 is preferred for its small particle size, dispersibility, and stability in beverages like milk and soy milk. []

Q4: How is this compound used to address dentin hypersensitivity?

A4: Dentifrices containing 8% arginine, this compound, and fluoride demonstrate effectiveness in occluding dentin tubules, thus reducing dentin fluid flow. [, , ] This mechanism provides relief from dentin hypersensitivity. Studies using hydraulic conductance measurements confirmed the superior occlusion and acid-challenge resistance of arginine-calcium carbonate dentifrices compared to those containing strontium acetate and fluoride. []

Q5: Can you explain the role of this compound in the context of the milk-alkali syndrome?

A5: While generally safe, excessive consumption of this compound, often as a calcium supplement or antacid, can lead to milk-alkali syndrome. [] This condition, characterized by hypercalcemia, metabolic alkalosis, and renal insufficiency, arises from the ingestion of large amounts of calcium and absorbable alkali. []

Q6: How does this compound interact with boron in soil, and what are the implications?

A6: In soil, increasing this compound content negatively impacts the availability of boron, an essential micronutrient for plant growth. [] This negative correlation is likely due to the adsorption of boron onto this compound surfaces, making it less accessible to plants.

Q7: Can this compound be synthesized from industrial waste?

A7: Yes, research demonstrates the feasibility of synthesizing this compound from industrial byproducts and waste. One method involves using a mixed culture of sulfate-reducing bacteria to reduce flue gas desulfurization (FGD) gypsum to hydrogen sulfide. [] Subsequent oxidation of the sulfide yields elemental sulfur, while calcium ions are precipitated as this compound using carbon dioxide. []

Q8: How does the calcination process influence the production of precipitated this compound (PCC)?

A8: Calcination temperature significantly influences the hydration activity of calcium oxide, a precursor to PCC. [] The degree of calcination impacts the reactivity of the resulting calcium hydroxide, ultimately affecting the characteristics of the synthesized PCC. []

Q9: What role does this compound play in the formation of gallstones?

A9: Canine bile, despite being supersaturated with this compound, typically resists spontaneous this compound precipitation. [] This resistance suggests the presence of kinetic factors in bile that inhibit crystal formation and growth, offering protection against calcium-containing gallstones. []

Q10: How can deep learning be applied in this compound research?

A10: Deep learning, particularly convolutional neural networks, shows promise in automatically analyzing scanning electron microscope (SEM) images to identify specific this compound polymorphs, such as vaterite. [] This automated identification can streamline research on crystallization mechanisms and improve the efficiency of this compound polymorph detection in various applications.

Q11: What are the potential benefits of biotrapping ureolytic bacteria in biocementation processes?

A11: Biotrapping ureolytic bacteria on aggregate surfaces using silane coupling agents, like APMDES, enhances the efficiency of microbially induced this compound precipitation (MICP) for biocementation. [] This approach accelerates strength development in biobricks by promoting rapid this compound precipitation, potentially leading to more sustainable building material production. []

Q12: What is the significance of chiral switching in this compound biomineralization?

A12: Research highlights the role of l-amino acids in inducing chiral switching during the formation of hierarchically organized this compound structures. [] This finding offers insights into how a single enantiomer can influence the chirality of biominerals, potentially explaining the presence of multiple chiralities within biomineralized structures found in nature. []

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